
2-Benzyl-3-ethyl-2,3-dimethyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-3-ethyl-2,3-dimethyloxirane is an organic compound belonging to the class of epoxides. Epoxides are cyclic ethers with a three-membered ring, consisting of an oxygen atom and two carbon atoms. This compound is characterized by its unique structure, which includes a benzyl group, an ethyl group, and two methyl groups attached to the oxirane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-ethyl-2,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of alkenes. For instance, the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can yield the desired epoxide. The reaction typically occurs under mild conditions, with the peracid acting as the oxidizing agent .
Industrial Production Methods
Industrial production of epoxides often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of catalyst, temperature, and pressure are critical factors in the industrial synthesis of this compound. Catalysts such as titanium silicalite-1 (TS-1) are commonly used in the epoxidation of alkenes to produce epoxides on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-3-ethyl-2,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the oxirane ring, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, or alcohols can react with the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-Benzyl-3-ethyl-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research on epoxides like this compound includes their potential use in drug development and as intermediates in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-3-ethyl-2,3-dimethyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyloxirane: A simpler epoxide with two methyl groups attached to the oxirane ring.
3-Ethyl-2,2-dimethyloxirane: An epoxide with an ethyl group and two methyl groups attached to the oxirane ring.
2,3-Epoxybutane: A related epoxide with a similar structure but different substituents.
Uniqueness
2-Benzyl-3-ethyl-2,3-dimethyloxirane is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity. The combination of the benzyl, ethyl, and methyl groups makes this compound versatile in various chemical reactions and applications .
Propiedades
Número CAS |
92511-27-8 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-benzyl-3-ethyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C13H18O/c1-4-12(2)13(3,14-12)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3 |
Clave InChI |
NLKYSMLNRPWQSS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(O1)(C)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


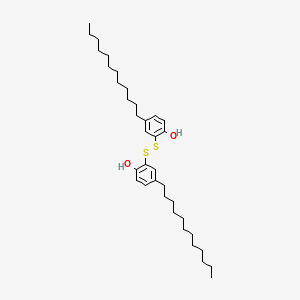
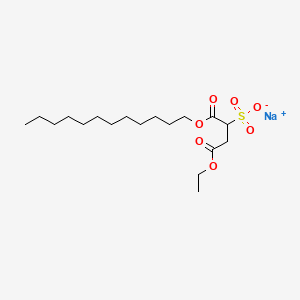
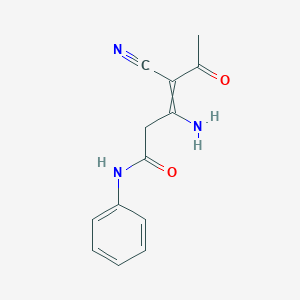
![N-[Methyl(octadecyl)carbamothioyl]benzamide](/img/structure/B14341625.png)
![Phenyl[2-(phenyltellanyl)phenyl]methanone](/img/structure/B14341628.png)
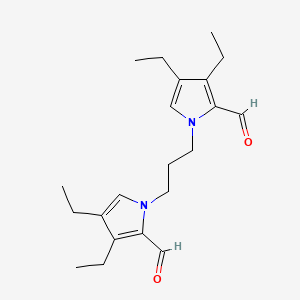
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
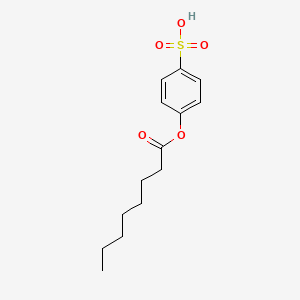
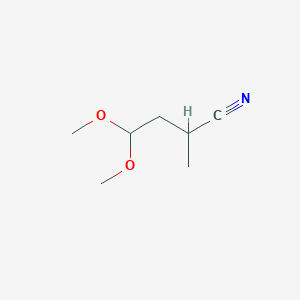
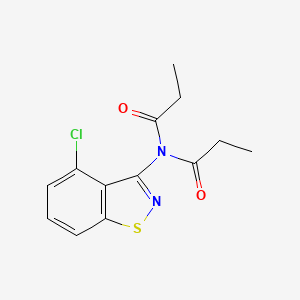
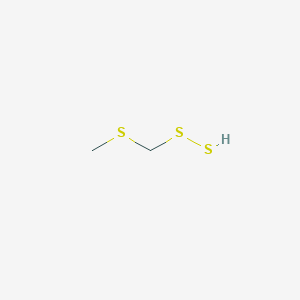
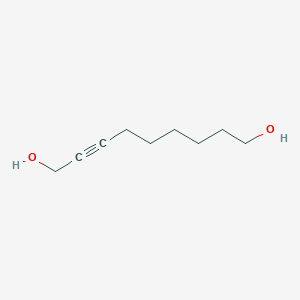

![Diethyl {2-[(diethoxyphosphoryl)oxy]butyl}phosphonate](/img/structure/B14341688.png)
